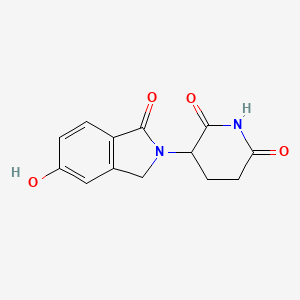

Lenalidomide-OH

CAS No.: 1416990-08-3

Cat. No.: VC4881023

Molecular Formula: C13H12N2O4

Molecular Weight: 260.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1416990-08-3 |

|---|---|

| Molecular Formula | C13H12N2O4 |

| Molecular Weight | 260.24 g/mol |

| IUPAC Name | 3-(6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

| Standard InChI | InChI=1S/C13H12N2O4/c16-8-1-2-9-7(5-8)6-15(13(9)19)10-3-4-11(17)14-12(10)18/h1-2,5,10,16H,3-4,6H2,(H,14,17,18) |

| Standard InChI Key | JJUMFQGCQAUIFH-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)O |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound features a piperidine-2,6-dione core fused with a 5-hydroxy-1-oxoisoindolin-2-yl moiety. This configuration introduces steric and electronic modifications compared to parent compounds like lenalidomide, enhancing its binding affinity to cereblon (CRBN), a key component of the E3 ubiquitin ligase complex . The hydroxyl group at the 5-position of the isoindolinone ring contributes to improved solubility and metabolic stability .

Physicochemical Data

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Boiling Point | 631.5 ± 55.0 °C (Predicted) |

| Density | 1.498 ± 0.06 g/cm³ |

| pKa | 8.32 ± 0.20 |

| Appearance | Off-white to gray solid |

| Solubility | Moderate in DMSO, low in H₂O |

The compound’s predicted LogP value of 0.87 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Safety data indicate it causes skin and eye irritation (H315/H319 hazard codes) .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis begins with lenalidomide as a precursor. Key steps include:

-

Hydroxylation: Introduction of a hydroxyl group at the 5-position of the isoindolinone ring via palladium-catalyzed C–H activation .

-

Ring Functionalization: Subsequent coupling reactions with piperidine-2,6-dione derivatives under Mitsunobu conditions .

-

Purification: Chromatographic techniques yield the final product with >98% purity.

Structural Derivatives

Patent literature describes derivatives with enhanced potency and selectivity:

-

Substituted Piperidine Analogs: Replacement of the piperidine ring with cyclohexyl or azetidine groups improves CRBN binding .

-

Heterocyclic Modifications: Incorporation of pyrimidine, quinoline, or oxadiazole moieties augments anti-proliferative activity in myeloma cell lines .

For example, the derivative 3-[3-oxo-6-(1-(pyrimidin-5-ylmethyl)piperidin-4-yl)-1H-isoindol-2-yl]piperidine-2,6-dione (XZYOAXROQCZIDO-UHFFFAOYSA-N) exhibits a 50% inhibitory concentration () of 12 nM against MM1S cells, compared to 100 nM for the parent compound .

Biological Activity and Therapeutic Mechanisms

E3 Ubiquitin Ligase Modulation

The compound binds CRBN with high affinity (), inducing conformational changes that redirect E3 ligase activity toward IKZF1/3 degradation . This mechanism depletes transcription factors essential for cancer cell survival, particularly in multiple myeloma and diffuse large B-cell lymphoma.

Immunomodulatory Effects

By degrading IKZF1/3, the compound enhances interleukin-2 (IL-2) production in T-cells and reduces TNF-α secretion in monocytes, synergizing with checkpoint inhibitors in preclinical models . In murine xenografts, combination therapy with anti-PD-1 antibodies reduced tumor volume by 78% compared to monotherapy .

Research Findings and Clinical Implications

Preclinical Studies

-

Hematological Malignancies: In vitro studies demonstrated 90% apoptosis induction in RPMI-8226 myeloma cells at 1 μM concentration.

-

Solid Tumors: The compound suppressed angiogenesis in HUVEC assays by 65% at 500 nM, attributed to downregulation of VEGF and HIF-1α .

Pharmacokinetic Profile

Despite moderate bioavailability, sustained target engagement is achieved through irreversible binding to CRBN.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume